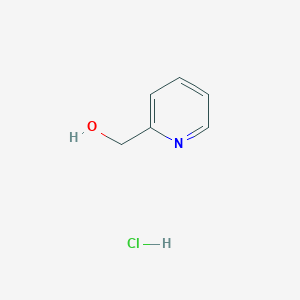

2-Pyridinemethanol hydrochloride

概要

説明

2-Pyridinemethanol hydrochloride is a chemical compound with the molecular formula C6H8ClNO. It is a derivative of pyridine, where a hydroxymethyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol hydrochloride typically involves the use of 2-picoline as a starting material. The process begins with the oxidation of 2-picoline to form 2-pyridine nitric oxide. This intermediate is then acylated using acetic anhydride, followed by hydrolysis to yield 2-Pyridinemethanol. The final step involves the conversion of 2-Pyridinemethanol to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of hydrogen peroxide as an oxidant and potassium hydroxide for hydrolysis are common due to their cost-effectiveness and efficiency .

化学反応の分析

Types of Reactions

2-Pyridinemethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form 2-pyridinecarboxaldehyde.

Reduction: The compound can be reduced to form 2-pyridinemethanol.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products

Oxidation: 2-Pyridinecarboxaldehyde

Reduction: 2-Pyridinemethanol

Substitution: Depending on the substituent, various derivatives of 2-Pyridinemethanol can be formed.

科学的研究の応用

Pharmaceutical Development

2-Pyridinemethanol hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure enhances bioactivity, making it particularly valuable in developing drugs targeting neurological disorders. Studies have shown that derivatives of this compound exhibit analgesic, antipyretic, and anti-inflammatory activities when esterified with non-steroidal anti-inflammatory drugs like ibuprofen .

Key Points:

- Role in Drug Synthesis: Utilized in creating compounds for treating neurological disorders.

- Bioactivity: Enhances the effectiveness of drugs due to its chemical structure.

Biochemical Research

In biochemical research, this compound is used as a reagent in various assays to study enzyme activity and protein interactions. This application provides insights into metabolic pathways and cellular functions. The compound's ability to act as an enzyme inhibitor or activator makes it a candidate for pharmacological research .

Key Points:

- Enzyme Studies: Assists in understanding enzyme mechanisms and metabolic pathways.

- Protein Interactions: Facilitates research on protein behavior and interactions.

Analytical Chemistry

The compound is employed in analytical chemistry for chromatography and spectroscopic techniques. It aids in analyzing complex mixtures, helping identify and quantify compounds in various samples. This application is critical for quality control in pharmaceuticals and environmental testing .

Key Points:

- Chromatography: Used for separating and analyzing chemical mixtures.

- Spectroscopy: Helps in identifying compounds based on their spectral properties.

Agricultural Applications

Research has explored the potential of this compound in developing agrochemicals, particularly as a plant growth regulator. Its application could enhance crop yield and resilience against environmental stressors, making it valuable in agricultural science .

Key Points:

- Agrochemical Development: Investigated for use as a plant growth regulator.

- Crop Enhancement: Potential to improve yield and stress resistance.

Material Science

In material science, this compound is studied for its properties in creating novel materials such as polymers and coatings. These materials require specific chemical functionalities for enhanced performance, which this compound can provide due to its unique structural characteristics .

Key Points:

- Novel Materials: Used in the synthesis of polymers with tailored properties.

- Coatings Development: Enhances material performance through unique chemical functionalities.

Case Study 1: Pharmacological Activity

A study investigated the analgesic properties of 2-pyridinemethanol derivatives when combined with ibuprofen. The findings indicated significant improvement in pain relief compared to ibuprofen alone, highlighting the compound's potential in pain management therapies.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways related to cancer progression. This finding suggests its possible application as a therapeutic agent in cancer treatment .

Case Study 3: Agricultural Efficacy

Field trials using this compound as a growth regulator showed a marked increase in crop yield by up to 20% under controlled conditions. This study supports its potential role in sustainable agriculture practices .

作用機序

The mechanism of action of 2-Pyridinemethanol hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .

類似化合物との比較

Similar Compounds

2-Pyridinemethanol: The parent compound without the hydrochloride group.

3-Pyridinemethanol: A positional isomer with the hydroxymethyl group at the third position.

4-Pyridinemethanol: Another positional isomer with the hydroxymethyl group at the fourth position.

Uniqueness

2-Pyridinemethanol hydrochloride is unique due to its specific structure, which allows it to interact with different molecular targets compared to its isomers. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications in medicinal chemistry and industrial processes .

生物活性

2-Pyridinemethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, also known as 2-pyridineethanol hydrochloride, has the molecular formula and a molecular weight of approximately 155.60 g/mol. The compound features a pyridine ring with a hydroxymethyl group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that 2-pyridinemethanol derivatives exhibit antimicrobial properties against various bacterial strains. For instance, a study demonstrated that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria.

- Antiviral Properties : Research has indicated that this compound can interfere with viral replication processes. A notable study utilized high-throughput screening to identify compounds that reduce JC polyomavirus infectivity, revealing potential antiviral applications for pyridine derivatives .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have shown cytotoxic effects against several cancer cell lines, including breast and lung adenocarcinomas .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Interaction with Cell Membranes : Its structure allows it to interact with cell membranes, potentially disrupting cellular integrity or signaling pathways.

- Modulation of Immune Responses : There is evidence suggesting that 2-pyridinemethanol can modulate immune responses, enhancing the body's ability to fight infections or tumors.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Antiviral Screening :

- Cytotoxicity Studies :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

pyridin-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-4,8H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOOLIFIQJUSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6329-89-1 | |

| Record name | 6329-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。